2-(2-fluorophenyl)-N-[2-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
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Overview
Description
2-(2-fluorophenyl)-N-[2-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a fluorophenyl group, a pyridinylmethyl group, and an isoquinolinyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-N-[2-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the fluorophenyl and pyridinylmethyl precursors, followed by a series of reactions such as nucleophilic substitution, condensation, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenyl)-N-[2-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .
Scientific Research Applications
2-(2-fluorophenyl)-N-[2-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving cell signaling and receptor interactions.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-N-[2-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluorophenyl)pyridine: This compound shares the fluorophenyl group but lacks the isoquinolinyl and pyridinylmethyl groups.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have similar pyridine structures but differ in their overall molecular architecture.
Uniqueness
2-(2-fluorophenyl)-N-[2-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(2-fluorophenyl)-N-[2-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O/c24-22-6-2-1-5-19(22)13-23(28)26-21-8-7-18-9-11-27(16-20(18)12-21)15-17-4-3-10-25-14-17/h1-8,10,12,14H,9,11,13,15-16H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKVALJFGMYYTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)CC3=CC=CC=C3F)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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